2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate
Overview
Description
. Its unique structure, characterized by the presence of fluorine atoms, imparts distinct chemical properties that make it suitable for specialized uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate typically involves the reaction of 2,2,3,3-tetrafluoropropyl acrylate with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the fluorine content or other parts of the molecule.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.
Biology
In biological research, 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate can be utilized as a probe or reagent in various biochemical assays. Its ability to interact with biological molecules can aid in the study of enzyme activities, protein interactions, and cellular processes.
Medicine
In the medical field, this compound may have potential applications in drug development. Its unique chemical properties can be leveraged to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, the compound can be used in the production of advanced materials, such as fluoropolymers, which are known for their exceptional properties, including high resistance to heat, chemicals, and electrical conductivity.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: : This compound shares a similar fluorinated structure but differs in its functional groups and applications.
2,2,3,3-Tetrafluoropropyl acrylate:
Uniqueness
2,2,3,3-Tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate stands out due to its specific combination of fluorine atoms and the presence of the 4-methylphenyl group, which imparts unique chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(4-methylanilino)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO3/c1-10-5-7-11(8-6-10)20-12(21)3-2-4-13(22)23-9-15(18,19)14(16)17/h5-8,14H,2-4,9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHFADZYFOSAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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